Methylprednisolone sodium phosphate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble ester of methylprednisolone, which allows for rapid administration via injection. This compound is utilized in various medical conditions, including allergies, autoimmune disorders, and certain types of cancer.
Methylprednisolone sodium phosphate is derived from methylprednisolone, a synthetic derivative of prednisolone. The sodium phosphate form enhances solubility in water, making it suitable for parenteral use. The compound is produced through chemical synthesis involving the reaction of methylprednisolone with sodium phosphate.
Methylprednisolone sodium phosphate belongs to the class of glucocorticoids, which are steroid hormones that play a role in regulating metabolism and immune response. It is classified as a corticosteroid and is commonly used in clinical settings for its potent anti-inflammatory effects.
The synthesis of methylprednisolone sodium phosphate typically involves the following steps:
This method emphasizes environmental safety by minimizing organic solvent use and achieving high purity levels (less than 2% impurities) in the final product .
The molecular formula for methylprednisolone sodium phosphate is , and its molecular weight is approximately 496.53 g/mol. The structure features a steroid backbone typical of corticosteroids, with specific functional groups that provide its pharmacological properties.
Methylprednisolone sodium phosphate can undergo various chemical reactions typical of esters and steroids:
These reactions are crucial for understanding its stability and behavior in biological systems.
Methylprednisolone sodium phosphate exerts its effects primarily through:
These mechanisms contribute to its therapeutic efficacy in managing inflammatory conditions .
These properties are essential for formulation development and ensuring proper administration routes.
Methylprednisolone sodium phosphate has several scientific and clinical applications:
Molecular Architecture: Methylprednisolone sodium phosphate (C₂₂H₂₉Na₂O₈P) is a water-soluble phosphate ester derivative of methylprednisolone, formed by esterification at the C21 hydroxyl group. Its sodium salt form enhances aqueous solubility (>100 mg/mL) compared to the parent compound (<0.1 mg/mL) [1] [2] [6]. The structure retains the core Δ¹,⁴-pregnadiene ring system with characteristic 6α-methyl and 11β-hydroxyl groups essential for glucocorticoid receptor binding [2] [8].
Stereochemical Features: The molecule exhibits eight chiral centers (C5, C6, C8, C9, C10, C13, C14, C17), with the active 11β-hydroxy configuration stabilized by intramolecular hydrogen bonding. X-ray crystallography confirms a chair conformation for ring A and envelope geometry for ring C, optimizing receptor docking [2].
Physicochemical Parameters:
Table 1: Molecular Properties of Methylprednisolone Sodium Phosphate
Property | Value | Method/Reference |
---|---|---|
Empirical Formula | C₂₂H₂₉Na₂O₈P | PubChem CID 21115 [1] |
Molar Mass | 494.43 g/mol | Calculated |
Aqueous Solubility (25°C) | >120 mg/mL | USP monograph [2] |
Crystal System | Monoclinic | X-ray diffraction [2] |
λmax (UV) | 244 nm | HPLC analysis [3] |
Esterification Mechanism: Industrial synthesis involves regioselective phosphorylation of methylprednisolone using phosphorus oxychloride (POCl₃) in anhydrous pyridine at 0–5°C. Subsequent hydrolysis and neutralization with sodium hydroxide yield the disodium salt [6] [7]. Critical process controls include reaction temperature (<10°C) and stoichiometric excess of POCl₃ (1.5 eq) to minimize di-ester formation.
Purification Strategies: Crude product undergoes recrystallization from ethanol/water mixtures (3:1 v/v) with charcoal treatment to remove colored impurities. Final purity (>99.5%) is achieved via preparative reverse-phase HPLC, monitoring for residual solvents (pyridine < 50 ppm) and hydrolytic byproducts (<0.2%) [6].
Manufacturing Scale-Up: Continuous flow reactors have replaced batch processing to enhance yield (85% → 93%) and reduce processing time. Key innovations include:
Degradation Chemistry: Hydrolysis pathways dominate under acidic conditions (pH < 4), cleaving the phosphate ester to reform methylprednisolone. Alkaline conditions (pH > 9) promote epimerization at C17 and oxidation at C11 [3] [6].
Solution Stability Kinetics: Methylprednisolone sodium phosphate follows pseudo-first-order degradation kinetics in aqueous solutions. Accelerated stability studies reveal:
Table 2: Stability in Reconstituted Solutions
Condition | Time to 90% Potency | Primary Degradants |
---|---|---|
4°C (pH 7.4) | >72 hours | Methylprednisolone (<2%) |
25°C (pH 7.4) | 48 hours | 17-keto derivative (3%) |
25°C (pH 5.0) | 8 hours | Methylprednisolone (12%) |
40°C (pH 7.4) | 12 hours | Δ¹⁷⁰-isomer (8%) |
Solid-State Stability: Lyophilized powder remains stable for 36 months at 20–25°C when protected from light and moisture. X-ray powder diffraction shows transformation from amorphous to crystalline form at >75% RH, increasing hydrolysis susceptibility [4] [5].
Compatibility Challenges:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0